Product packaging for 3-Bromo-2-chloro-6-fluoroaniline(Cat. No.:CAS No. 1702023-23-1)

3-Bromo-2-chloro-6-fluoroaniline

Cat. No.: B2467389
CAS No.: 1702023-23-1
M. Wt: 224.46
InChI Key: ASLOEQLGHNXAHJ-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-fluoroaniline (CAS 1702023-23-1) is a high-purity, multifunctional halogenated aniline serving as a critical synthetic intermediate in organic and medicinal chemistry research. Its molecular formula is C6H4BrClFN, with a molecular weight of 224.46 . This compound is characterized by the presence of three distinct halogen substituents—bromo, chloro, and fluoro—strategically positioned on an aniline ring, making it a valuable and versatile scaffold for constructing complex molecules. The primary research value of this compound lies in its application as a key building block in the synthesis of pharmaceuticals and other sophisticated organic targets. Halogenated anilines of this type are frequently employed in multi-step synthetic routes, including cross-coupling reactions (such as Suzuki or Buchwald-Hartwig aminations) where the bromo and chloro groups can be selectively functionalized . The aniline (NH2) group serves as a handle for further derivatization, for example through amidation or sulfonylation reactions to create a wide array of amide or sulfonamide derivatives . In a research context, this compound can be used to prepare other valuable intermediates. For instance, the aniline group can be converted into a diazonium salt, a versatile intermediate that can be further transformed to introduce other functional groups, such as nitro groups, via diazotization followed by various displacement reactions . The specific positioning of the halogens allows researchers to direct subsequent chemical transformations with a high degree of regiocontrol. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed. It is recommended to store the material in a dark place under an inert atmosphere at room temperature . According to safety data, this compound may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrClFN B2467389 3-Bromo-2-chloro-6-fluoroaniline CAS No. 1702023-23-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-chloro-6-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLOEQLGHNXAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Chloro 6 Fluoroaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. The regioselectivity and rate of these reactions are profoundly influenced by the substituents already present on the aromatic ring.

Directing Effects of Halogen and Amino Substituents

The directing effects of the substituents on the 3-Bromo-2-chloro-6-fluoroaniline ring are a combination of inductive and resonance effects.

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. wikipedia.orgaskfilo.comucalgary.ca This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance, increasing the electron density at the ortho and para positions. scispace.com This increased electron density makes these positions more nucleophilic and thus more susceptible to attack by electrophiles. wikipedia.orgrsc.org

Halogen Atoms (-Br, -Cl, -F): Halogens are deactivating groups towards electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect (-I effect). organicchemistrytutor.comijrar.org However, they are also ortho, para-directors because their lone pairs can participate in resonance (+R effect), stabilizing the cationic intermediate (the sigma complex) formed during electrophilic attack at these positions. pressbooks.publibretexts.org The resonance effect, although weaker than the inductive effect for halogens, is what directs the incoming electrophile to the ortho and para positions. ijrar.org

In this compound, the powerful activating effect of the amino group is expected to dominate, making the ring more reactive towards electrophiles than benzene (B151609) itself, despite the presence of three deactivating halogens. The positions ortho and para to the amino group are C4 and C6. However, the C6 position is already substituted with a fluorine atom. Therefore, the primary sites for electrophilic attack will be the C4 and C2 positions. The C2 position is also substituted with a chlorine atom, and the C3 position with a bromine atom. The remaining unsubstituted position is C5, which is meta to the amino group and therefore less favored. The directing effects of the substituents are summarized in the table below.

SubstituentPositionInductive EffectResonance EffectOverall Effect on ReactivityDirecting Effect
-NH₂C1-I (weak)+R (strong)Activatingortho, para
-ClC2-I (strong)+R (weak)Deactivatingortho, para
-BrC3-I (strong)+R (weak)Deactivatingortho, para
-FC6-I (strong)+R (weak)Deactivatingortho, para

Regioselectivity and Stereochemical Control

The regioselectivity of electrophilic aromatic substitution on this compound will be determined by the interplay of the directing effects of all substituents and steric hindrance. The amino group strongly directs incoming electrophiles to the C4 and C6 positions. Since C6 is blocked, the C4 position is the most electronically favored site for substitution.

However, the halogen atoms also exert their ortho, para-directing influence.

The chlorine at C2 directs to C1, C3, and C5.

The bromine at C3 directs to C2, C4, and C6.

The fluorine at C6 directs to C1 and C5.

Considering the combined electronic effects, the C4 position is strongly activated by the amino group and also a para position to the bromine atom. The C5 position is activated by the chlorine and fluorine atoms. However, the activation by the amino group is significantly stronger than the directing effect of the halogens.

Steric hindrance will also play a crucial role. The positions ortho to the bulky bromine and chlorine atoms (C2 and C4) might be sterically hindered, potentially favoring substitution at the less hindered C4 position over any potential attack at C2 (which is already substituted). libretexts.orgyoutube.com Attack at the C5 position, while electronically less favored by the amino group, is sterically more accessible.

Therefore, the major product of an electrophilic aromatic substitution reaction on this compound is predicted to be the one where the electrophile substitutes at the C4 position, driven by the powerful directing effect of the amino group. Substitution at the C5 position might occur as a minor product.

Kinetic and Thermodynamic Aspects of Electrophilic Attack

The concepts of kinetic and thermodynamic control can be relevant in electrophilic aromatic substitution, particularly when multiple products can be formed and the reaction is reversible. pressbooks.publibretexts.org

Kinetic Control: At lower temperatures, the reaction is likely to be under kinetic control, meaning the product that is formed fastest will be the major product. pressbooks.pub This is typically the product resulting from the attack at the most nucleophilic position, which in this case is predicted to be the C4 position due to the strong activation by the amino group. The transition state leading to the C4-substituted product is expected to have the lowest activation energy.

Thermodynamic Control: At higher temperatures, if the reaction is reversible, it may be under thermodynamic control, where the most stable product is favored. pressbooks.pub The thermodynamic stability of the product is influenced by factors such as steric strain. A substitution at the C4 position would place the new substituent para to the amino group and meta to the chlorine atom, which might be sterically favorable compared to a more crowded substitution pattern. Without specific experimental data, it is difficult to definitively predict if the kinetic and thermodynamic products would be different. However, given the strong electronic preference for the C4 position, it is likely that the 4-substituted product is both the kinetic and thermodynamic product.

Nucleophilic Aromatic Substitution Reactions

Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). libretexts.orgwikipedia.org In this compound, the halogen atoms themselves act as electron-withdrawing groups, making the ring susceptible to nucleophilic attack.

Selective Displacement of Halogen Atoms

In a nucleophilic aromatic substitution reaction, a nucleophile attacks the aromatic ring, and one of the substituents, typically a halogen, is displaced as a leaving group. youtube.com The rate of SNAr reactions is dependent on the nature of the leaving group and the stability of the intermediate Meisenheimer complex. libretexts.org

The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. chemistrysteps.comstackexchange.com This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form the anionic Meisenheimer complex, and the highly electronegative fluorine atom is most effective at stabilizing the developing negative charge on the ring through its inductive effect. stackexchange.comnih.gov

In this compound, there are three potential halogen leaving groups. Based on the general trend, the fluorine atom at the C6 position would be the most likely to be displaced by a nucleophile. The chlorine at C2 would be the next most likely, followed by the bromine at C3.

The positions of the other halogens relative to the leaving group also influence the reaction rate. Electron-withdrawing groups ortho and para to the leaving group stabilize the Meisenheimer complex through resonance and induction, thus accelerating the reaction. libretexts.orgmasterorganicchemistry.com

Displacement of Fluorine (at C6): The chlorine atom is meta and the bromine atom is para to the fluorine. The bromine at the para position can help to stabilize the negative charge in the Meisenheimer complex.

Displacement of Chlorine (at C2): The fluorine atom is ortho and the bromine atom is meta to the chlorine. The ortho fluorine would provide significant stabilization to the intermediate.

Displacement of Bromine (at C3): The chlorine atom is ortho and the fluorine atom is para to the bromine. Both the ortho chlorine and para fluorine would stabilize the intermediate.

Considering both the leaving group ability (F > Cl > Br) and the stabilization of the intermediate, the displacement of the fluorine atom at C6 is predicted to be the most favorable pathway. However, the strong stabilization of the intermediate during the displacement of bromine (with ortho-Cl and para-F) could make this a competitive process.

Influence of Electronic and Steric Factors on Nucleophilic Attack

The site of nucleophilic attack is directed by the position of the leaving group and influenced by the electronic and steric environment of the ring.

Electronic Factors: The carbon atom attached to the most electronegative halogen (fluorine) will be the most electrophilic and therefore the most susceptible to nucleophilic attack. The presence of other electron-withdrawing halogens further enhances the electrophilicity of the ring carbons bonded to them. The amino group, being electron-donating, would generally disfavor nucleophilic attack, but its effect is likely outweighed by the three halogens.

Steric Factors: The accessibility of the carbon atom bearing the leaving group to the incoming nucleophile is also important. The C6 position, being flanked by the amino group at C1 and an unsubstituted carbon at C5, might be sterically more accessible than the C2 position, which is between the amino group and the bromine atom. The C3 position is also sterically hindered by the adjacent chlorine and the C4 hydrogen.

The table below summarizes the predicted factors influencing the selective displacement of halogens.

Leaving GroupPositionLeaving Group Ability (Predicted)Stabilization of IntermediateSteric Hindrance (Predicted)Overall Predicted Reactivity
-FC6HighModerate (para-Br)LowHigh
-ClC2MediumHigh (ortho-F)MediumMedium
-BrC3LowHigh (ortho-Cl, para-F)HighLow to Medium

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org For polyhalogenated substrates like this compound, selectivity is a key consideration. The established order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl. tcichemicals.com Consequently, the carbon-bromine bond is the most labile and is expected to be the primary site of reaction under controlled conditions, leaving the chloro and fluoro substituents intact. nih.govnih.govbohrium.com This site-selectivity allows for the stepwise functionalization of the molecule. nih.govnih.govbohrium.com

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For this compound, the reaction is anticipated to occur selectively at the C-Br bond. This allows for the synthesis of various biaryl compounds, which are important structural motifs in pharmaceuticals and materials science. nih.govwikipedia.org The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups. nih.gov

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively documented in publicly available literature, typical conditions can be extrapolated from studies on similar ortho-haloanilines. nih.gov

Illustrative Data for Suzuki-Miyaura Coupling The following table presents hypothetical yet representative conditions for the Suzuki-Miyaura coupling based on established protocols for similar substrates.

ParameterValue
Aryl Halide This compound
Boronic Acid Phenylboronic acid
Catalyst Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))
Ligand Triphenylphosphine (integral to catalyst)
Base K₂CO₃ (Potassium carbonate)
Solvent Toluene/Water mixture
Temperature 80-100 °C
Predicted Product 2-Chloro-6-fluoro-3-phenylaniline

The Heck and Sonogashira reactions are fundamental palladium-catalyzed processes for forming carbon-carbon bonds.

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.org When applied to this compound, the reaction would likely yield a stilbene-like derivative, again with preferential reaction at the C-Br bond.

The Sonogashira reaction involves the coupling of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I) species, to produce arylalkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly valuable for the synthesis of conjugated enynes and other complex molecules. wikipedia.org For this compound, this would lead to the formation of a 3-alkynyl-2-chloro-6-fluoroaniline derivative. Copper-free Sonogashira protocols have also been developed to avoid homo-coupling of the alkyne (Glaser coupling). organic-chemistry.org

Illustrative Data for Heck and Sonogashira Coupling The following table outlines plausible conditions for Heck and Sonogashira reactions based on general methodologies.

ReactionParameterValue
Heck Coupling Alkene Styrene
Catalyst Pd(OAc)₂ (Palladium(II) acetate)
Base Et₃N (Triethylamine)
Solvent DMF (Dimethylformamide)
Predicted Product (E)-2-Chloro-6-fluoro-3-styrylaniline
Sonogashira Coupling Alkyne Phenylacetylene
Catalyst Pd(PPh₃)₂Cl₂ / CuI
Base Et₃N (Triethylamine)
Solvent THF (Tetrahydrofuran)
Predicted Product 2-Chloro-6-fluoro-3-(phenylethynyl)aniline

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for preparing an extensive range of arylamines. wikipedia.orgresearchgate.net Applying this reaction to this compound would allow for the introduction of a second amino group at the C3 position, reacting selectively at the C-Br bond. This transformation is crucial for synthesizing complex diamines and heterocyclic compounds like carbazoles through subsequent intramolecular cyclization. beilstein-journals.orgnih.govsemanticscholar.org

The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and can be tailored to the specific amine coupling partner. wikipedia.orglibretexts.org

Illustrative Data for Buchwald-Hartwig Amination The following table shows representative conditions for the Buchwald-Hartwig amination based on protocols for related haloanilines.

ParameterValue
Amine Morpholine
Catalyst Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
Base NaOt-Bu (Sodium tert-butoxide)
Solvent Toluene
Temperature 90-110 °C
Predicted Product 4-(2-Chloro-6-fluoro-3-aminophenyl)morpholine

The catalytic cycles of these palladium-catalyzed reactions share a common sequence of elementary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. libretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step. For this compound, the C-Br bond, being weaker than the C-Cl bond, will preferentially undergo oxidative addition to form a Pd(II) intermediate, Ar-Pd(II)-Br. The electron-donating amino group and electron-withdrawing halogens on the ring influence the electron density at the reaction center, thereby affecting the rate of this step.

Transmetalation/Insertion :

In the Suzuki-Miyaura reaction, the organoboron species, activated by a base, undergoes transmetalation, where the aryl group from the boron reagent replaces the halide on the palladium center. libretexts.org

In the Sonogashira reaction, the copper(I) cocatalyst forms a copper acetylide, which then transfers the alkynyl group to the palladium complex. libretexts.org

In the Heck reaction, the alkene coordinates to the Pd(II) complex and then undergoes migratory insertion into the Pd-C bond. organic-chemistry.org

In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and after deprotonation by the base, forms a palladium amido complex. wikipedia.org

Reductive Elimination : This is the final step where the two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org The steric hindrance from the ortho-chloro and ortho-fluoro substituents in this compound could influence the rate of reductive elimination.

Oxidation and Reduction Chemistry of the Aniline (B41778) Moiety

The aniline functional group is redox-active and can undergo various oxidation and reduction reactions.

Oxidation: The oxidation of anilines has been extensively studied and can proceed through several pathways depending on the oxidant and reaction conditions. wikipedia.org

One-Electron Oxidation : Electrochemical or chemical one-electron oxidation of the amino group generates a radical cation. This highly reactive intermediate can dimerize or polymerize. The oxidation of aniline itself is a key step in the formation of polyaniline, a conductive polymer. wikipedia.org The presence of halogen substituents on the ring in this compound would increase the oxidation potential compared to unsubstituted aniline.

Chemical Oxidation : Strong oxidizing agents can lead to a variety of products. For instance, oxidation with reagents like potassium permanganate or chromic acid can lead to the formation of quinones or, under specific conditions, nitro compounds. wikipedia.org Milder oxidation can yield coupled products such as azoxybenzenes and azobenzenes. nih.gov The specific products formed from this compound would depend heavily on the chosen oxidant and reaction control.

Diazotization : While not a direct oxidation of the aniline, reaction with nitrous acid (HNO₂) leads to the formation of a diazonium salt. wikipedia.org This intermediate is highly versatile and can be substituted by a wide range of nucleophiles, effectively allowing the "removal" or replacement of the amino group, though this falls under substitution rather than redox chemistry of the amine itself.

Reduction: The aniline moiety is generally resistant to reduction under typical catalytic hydrogenation conditions that would, for example, reduce a nitro group. The aromatic ring itself requires harsh conditions to be reduced to a cyclohexylamine derivative. Therefore, the primary focus of reduction chemistry involving anilines is often on precursors like the corresponding nitroarenes. The reduction of 3-bromo-2-chloro-6-fluoro-1-nitrobenzene would be a standard method to synthesize this compound.

Derivatization and Advanced Synthetic Applications of 3 Bromo 2 Chloro 6 Fluoroaniline

Synthesis of Functionalized Aniline (B41778) Derivatives

The reactivity of the amino group and the carbon-halogen bonds on the aniline ring enables a range of derivatization reactions. These transformations are crucial for preparing advanced intermediates tailored for specific synthetic targets.

The nucleophilic amino group of 3-Bromo-2-chloro-6-fluoroaniline readily participates in amidation and related reactions. A key example is the protection of the amine with a tert-butoxycarbonyl (Boc) group. This reaction, a form of carbamate (B1207046) formation, is fundamental in multi-step synthesis to moderate the reactivity of the amino group and prevent unwanted side reactions. The product, a BOC-protected aniline, is a stable intermediate for subsequent modifications wikipedia.org.

Table 1: N-BOC Protection of this compound

Reactant Reagent Product CAS Number Molecular Formula

While specific examples of direct sulfonylation of this compound are not extensively detailed in the surveyed literature, general methodologies for the sulfonylation of anilines are well-established. These methods typically involve the reaction of an aniline with a sulfonyl chloride in the presence of a base or, more recently, through visible-light-mediated photoredox catalysis using sulfinate salts or sulfonyl fluorides rsc.orgnih.govnih.govsapub.org. These approaches could theoretically be applied to generate the corresponding sulfonamide derivative, a motif prevalent in many biologically active compounds nih.govnih.gov.

The halogen substituents on the aniline ring, particularly the bromine atom, serve as handles for introducing further molecular diversity through cross-coupling reactions. A notable application is the palladium-catalyzed borylation reaction. In a documented synthetic route, this compound is reacted with bis(pinacolato)diboron (B136004) (Pin₂B₂) in the presence of a palladium catalyst and a base to convert the carbon-bromine bond into a boronate ester googleapis.com. This transformation is exceptionally valuable as boronate esters are versatile intermediates for Suzuki-Miyaura cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Table 2: Palladium-Catalyzed Borylation of this compound

Intermediate Name Reagents Catalyst Product

This reaction highlights the utility of the compound as a scaffold for building more complex molecules by selectively functionalizing the C-Br bond while leaving the other halogen and amine sites available for subsequent transformations googleapis.com.

Utilization as a Key Intermediate in the Construction of Complex Organic Molecules

The functionalized derivatives of this compound are pivotal starting materials for constructing larger, more complex molecules, including pharmaceutically relevant heterocyclic systems.

The strategic placement of reactive groups makes this compound an ideal precursor for building fused heterocyclic rings.

While direct synthesis of quinoxalines was not found, a closely related and significant application is the use of this compound as a key intermediate in the synthesis of a tri-substituted quinoline (B57606). In a "Bromination-First" strategy, this aniline derivative is envisioned as the precursor that undergoes a cyclization reaction, such as a Doebner-von Miller reaction, to form the core heterocyclic structure of 5-Bromo-2-chloro-6-fluoroquinoline organic-chemistry.org. Quinolines are a critical class of nitrogen-containing heterocycles with a broad spectrum of biological activities.

Table 3: Synthetic Strategy for Halogenated Quinoline Synthesis

Strategy Key Intermediate Final Product Significance

This application underscores the role of this compound in providing access to complex heterocyclic scaffolds that are otherwise challenging to synthesize organic-chemistry.org. The compound has also been listed as a starting material in patent literature for the synthesis of substituted 5-cyanoindole (B20398) compounds, further demonstrating its versatility in creating diverse heterocyclic systems researchgate.netgoogle.com.

The synthesis of isoxazoline (B3343090) and dihydroisoxazole (B8533529) heterocycles is most commonly achieved through 1,3-dipolar cycloaddition reactions, where a nitrile oxide (a 1,3-dipole) reacts with an alkene or alkyne (a dipolarophile) wikipedia.orgnih.gov. For this compound to be utilized in such a reaction, it would first need to be chemically transformed into either a suitable 1,3-dipole or a dipolarophile. Based on a review of the available scientific and patent literature, the specific application of this compound as a precursor for the synthesis of isoxazoline or dihydroisoxazole frameworks is not extensively documented.

Synthesis of Nitrogen-Containing Heterocyclic Systems

Other Heterocyclic Scaffolds

The strategic placement of reactive halogen and amine functionalities on the aromatic ring of this compound makes it a precursor for the synthesis of various heterocyclic systems beyond the more common examples. While direct, documented syntheses of a wide array of heterocycles starting specifically from this compound are not extensively reported in readily available literature, the principles of heterocyclic synthesis allow for the prediction of its utility in forming scaffolds such as quinolines, quinoxalines, and benzimidazoles through established synthetic routes.

Quinolines: The Combes and Friedländer syntheses are classic methods for quinoline formation that can theoretically utilize this compound. In a potential Combes synthesis, the aniline would be reacted with a β-diketone under acidic conditions. The Friedländer annulation would involve the condensation of the aniline with a β-ketoaldehyde or a β-ketoester. The resulting quinoline would bear the bromo, chloro, and fluoro substituents, offering multiple points for further functionalization. The electrophilic cyclization of N-(2-alkynyl)anilines is another powerful method for synthesizing substituted quinolines under mild conditions. nih.gov

Quinoxalines: Quinoxaline (B1680401) derivatives can be prepared through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While this compound is not a direct precursor, its conversion to the corresponding o-phenylenediamine derivative would open a pathway to highly substituted quinoxalines. These reactions are often efficient and can be catalyzed by various reagents, including pyridine (B92270). rsc.org

Benzimidazoles: The synthesis of benzimidazoles typically involves the reaction of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivative). Similar to quinoxaline synthesis, the initial transformation of this compound to the corresponding diamine would be a necessary first step. Microwave-assisted synthesis has been shown to be an effective method for the preparation of fluoro-benzimidazole derivatives. nih.gov

The following table outlines the general synthetic strategies for these heterocycles, highlighting the potential role of this compound as a starting material.

Heterocyclic ScaffoldGeneral Synthetic MethodPotential Role of this compound
Quinolines Combes, Friedländer, or Electrophilic CyclizationDirect reaction with β-dicarbonyl compounds or after conversion to an N-(2-alkynyl)aniline derivative.
Quinoxalines Condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.Precursor to the required o-phenylenediamine derivative.
Benzimidazoles Reaction of an o-phenylenediamine with an aldehyde or carboxylic acid.Precursor to the required o-phenylenediamine derivative.

Construction of Polycyclic and Bridged Ring Systems

The multifunctionality of this compound provides a platform for the construction of more complex polycyclic and bridged ring systems, which are key structural motifs in many natural products and functional materials.

Intramolecular cyclization reactions of appropriately derivatized this compound can lead to the formation of fused heterocyclic systems. For instance, palladium-catalyzed intramolecular C-H arylation or amination reactions could be employed to create new rings by forming bonds between one of the halogenated positions and a suitably positioned functional group on a side chain attached to the amino group. The synthesis of polycyclic aromatic hydrocarbons can be achieved through palladium-catalyzed [3+3] annulation methods. rsc.org

The synthesis of bridged ring systems often relies on cycloaddition reactions. While direct examples involving this compound are not prevalent, its derivatives could potentially participate in reactions like the Diels-Alder reaction. For example, conversion of the aniline to a diene, or derivatization with a dienophile, could enable [4+2] cycloadditions to form bridged bicyclic structures. The resulting adducts would be highly functionalized with the original halogen substituents, providing handles for further synthetic manipulations.

Precursor to Organometallic Reagents and Boronic Acid Derivatives

The bromine atom of this compound is the most likely site for the formation of organometallic reagents due to the higher reactivity of the C-Br bond compared to the C-Cl bond. reddit.com This allows for the selective generation of Grignard or organolithium reagents.

The preparation of a Grignard reagent, for example, (3-amino-2-chloro-6-fluorophenyl)magnesium bromide, would typically involve the reaction of this compound with magnesium metal in an ethereal solvent like THF. orgsyn.org Similarly, lithiation can be achieved by reaction with a strong organolithium base such as n-butyllithium or by lithium-halogen exchange. The ortho-directing effect of the fluorine and amino groups can influence the regioselectivity of such reactions. epfl.chdocumentsdelivered.com

Furthermore, the bromo-functionality can be converted to a boronic acid or a boronic ester. This is commonly achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate, or via a palladium-catalyzed borylation reaction with a diboron (B99234) reagent. The resulting (3-amino-2-chloro-6-fluorophenyl)boronic acid or its ester is a valuable intermediate for cross-coupling reactions.

Utility in Subsequent Cross-Coupling Reactions

The organometallic and boronic acid derivatives of this compound are key intermediates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The boronic acid derivative of this compound can be readily coupled with a wide range of aryl or vinyl halides or triflates in a Suzuki-Miyaura reaction. nih.govlibretexts.org This reaction is highly versatile and tolerant of many functional groups, making it a powerful tool for the synthesis of complex biaryl structures.

Stille Coupling: The organotin derivative, which could be prepared from the corresponding organolithium reagent, can participate in Stille coupling reactions with various organic electrophiles.

Heck Coupling: While the direct Heck coupling of the bromo-position is possible, it is often more strategic to first convert it to a more reactive group or utilize the other positions for coupling. The Heck reaction typically involves the coupling of an aryl halide with an alkene.

The following table summarizes the potential cross-coupling reactions utilizing derivatives of this compound.

Cross-Coupling ReactionKey Intermediate from this compoundCoupling Partner
Suzuki-Miyaura (3-Amino-2-chloro-6-fluorophenyl)boronic acid/esterAryl/Vinyl Halides or Triflates
Stille Organotin derivativeOrganic Electrophiles
Heck This compound or its derivativesAlkenes

Role in the Synthesis of Chemical Probes and Ligands for Chemical Biology Studies

The unique substitution pattern of this compound makes it an attractive scaffold for the design and synthesis of chemical probes and ligands for studying biological systems. The ability to selectively functionalize the different positions of the aromatic ring allows for the fine-tuning of the steric and electronic properties of the final molecule, which is crucial for achieving high affinity and selectivity for a biological target.

For instance, the aniline can serve as a core structure for building molecules that can act as fluorescent probes. By attaching a fluorophore to one position and a recognition element for a specific biomolecule to another, a probe can be designed to signal the presence of the target through changes in its fluorescence properties.

In the context of ligand design, this compound can be elaborated into a variety of structures that can bind to specific receptors or enzymes. For example, it can be a starting point for the synthesis of adenosine (B11128) receptor antagonists. mdpi.com The different halogen substituents can be used to explore the structure-activity relationship (SAR) by systematically modifying the substitution pattern and observing the effect on biological activity. The bromine and chlorine atoms can be replaced through various cross-coupling reactions to introduce a wide range of substituents, allowing for the exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Bromo 2 Chloro 6 Fluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and can reveal subtle details about the electronic environment of the nuclei. For a molecule with a complex substitution pattern like 3-Bromo-2-chloro-6-fluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for a complete structural assignment.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to provide key information about the protons on the aromatic ring and the amine group. The aromatic region will be of particular interest, as the chemical shifts and coupling patterns of the two aromatic protons will be influenced by the surrounding halogen and amine substituents.

The predicted ¹H NMR spectrum would likely show two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The proton at position 5 (H-5) would be expected to appear as a triplet of doublets, due to coupling with the adjacent proton at position 4 (H-4) and the fluorine atom at position 6. The proton at position 4 (H-4) would likely appear as a triplet, due to coupling with the proton at position 5 and the fluorine atom at position 6. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.10 - 7.30tJ(H-4, H-5) ≈ 8.5, J(H-4, F-6) ≈ 8.5
H-56.80 - 7.00tdJ(H-5, H-4) ≈ 8.5, J(H-5, F-6) ≈ 4.5
-NH₂4.00 - 5.00br s-

Note: Predicted values are for a standard deuterated solvent (e.g., CDCl₃) and are subject to variation based on experimental conditions.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal, with its chemical shift being highly dependent on the nature of the attached substituents.

The predicted ¹³C NMR spectrum is expected to show six distinct signals for the aromatic carbons. The carbon atoms directly bonded to the electronegative halogen atoms (bromine, chlorine, and fluorine) and the nitrogen atom of the amine group will exhibit characteristic chemical shifts. The carbon attached to the fluorine atom (C-6) will also show a large one-bond coupling constant (¹JCF), which is a definitive feature in ¹³C NMR spectroscopy of fluorinated compounds. The carbons bearing bromine (C-3) and chlorine (C-2) will also have their chemical shifts influenced by these heavy atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (-NH₂)140.0 - 145.0 (d, JCF ≈ 10-15 Hz)
C-2 (-Cl)115.0 - 120.0 (d, JCF ≈ 3-5 Hz)
C-3 (-Br)105.0 - 110.0
C-4125.0 - 130.0 (d, JCF ≈ 3-5 Hz)
C-5118.0 - 122.0 (d, JCF ≈ 20-25 Hz)
C-6 (-F)150.0 - 155.0 (d, ¹JCF ≈ 240-260 Hz)

Note: Predicted values are for a standard deuterated solvent (e.g., CDCl₃) and are subject to variation based on experimental conditions. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR Spectroscopic Analysis for Halogen Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique that is exclusively used to study fluorine-containing compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment, making it an excellent probe for characterizing the substitution pattern on the aromatic ring.

For this compound, the ¹⁹F NMR spectrum is predicted to show a single signal, as there is only one fluorine atom in the molecule. This signal is expected to be a triplet of doublets due to coupling with the adjacent aromatic protons H-5 and H-4. The precise chemical shift will be characteristic of a fluorine atom attached to an aromatic ring that is also substituted with electron-withdrawing (chloro and bromo) and electron-donating (amino) groups.

Table 3: Predicted ¹⁹F NMR Chemical Shift and Coupling Constants for this compound

Fluorine AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-6-120.0 to -130.0tdJ(F-6, H-4) ≈ 8.5, J(F-6, H-5) ≈ 4.5

Note: Predicted values are relative to a standard reference (e.g., CFCl₃) and are subject to variation based on experimental conditions.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to obtain a "fingerprint" of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will likely appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The C-F, C-Cl, and C-Br stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹.

Table 4: Predicted Major FTIR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretching (asymmetric and symmetric)3400 - 3500
Aromatic C-H Stretching3050 - 3150
Aromatic C=C Stretching1550 - 1620
N-H Bending (scissoring)1580 - 1650
C-N Stretching1280 - 1350
C-F Stretching1150 - 1250
C-Cl Stretching700 - 800
C-Br Stretching500 - 600

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a scattering technique that provides information complementary to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to be strong. The symmetric vibrations of the substituted benzene ring will also likely produce prominent Raman signals. The C-Cl and C-Br stretching vibrations are also typically well-observed in Raman spectra. In contrast to the strong N-H stretching bands in the FTIR spectrum, these are often weaker in the Raman spectrum.

Table 5: Predicted Major FT-Raman Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretching3050 - 3150
Aromatic Ring Breathing980 - 1020
Aromatic C=C Stretching1550 - 1620
C-F Stretching1150 - 1250
C-Cl Stretching700 - 800
C-Br Stretching500 - 600

Correlation of Experimental Vibrational Modes with Theoretical Predictions

The vibrational spectrum of a molecule provides a unique fingerprint, with specific absorption and scattering bands corresponding to the various vibrational modes of its functional groups and skeletal structure. In the analysis of this compound, both Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are employed to obtain a comprehensive vibrational profile.

The interpretation of the complex spectra of such a substituted aniline (B41778) is greatly enhanced by correlating the experimental data with theoretical predictions. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a powerful tool for this purpose. By employing a suitable basis set, such as 6-311++G(d,p), the optimized geometry, harmonic vibrational frequencies, and corresponding intensities (IR and Raman) of the molecule can be calculated.

A comparison of the experimental and theoretically predicted vibrational frequencies allows for a more confident assignment of the observed bands to specific molecular motions. For instance, the characteristic stretching vibrations of the N-H bonds in the amine group, the C-Br, C-Cl, and C-F bonds, as well as the various aromatic C-H and C-C stretching and bending modes, can be precisely identified. While a direct experimental and theoretical correlation study for this compound is not widely published, data from analogous substituted anilines demonstrate the utility of this approach. For example, in studies of similar halogenated anilines, a strong correlation between scaled theoretical frequencies and experimental values has been consistently observed, with deviations typically being minimal.

Table 1: Illustrative Correlation of Key Vibrational Modes for a Halogenated Aniline

Vibrational Mode Typical Experimental Wavenumber (cm⁻¹) (FT-IR) Theoretical Wavenumber (cm⁻¹) (DFT/6-311++G(d,p)) Assignment
N-H Asymmetric Stretch3450 - 35003475Amine group
N-H Symmetric Stretch3350 - 34003380Amine group
Aromatic C-H Stretch3050 - 31503100Benzene ring
C-N Stretch1250 - 13501300Aryl-amine
C-F Stretch1100 - 12501180Fluoro substituent
C-Cl Stretch650 - 800720Chloro substituent
C-Br Stretch500 - 650580Bromo substituent

Note: The values presented are illustrative and based on typical ranges for halogenated anilines. Actual values for this compound would require specific experimental and computational analysis.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of this compound. The presence of bromine and chlorine, with their distinct isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a characteristic isotopic cluster for the molecular ion, which serves as a confirmatory feature.

Table 2: Predicted HRMS Data for this compound (C₆H₄BrClFN)

Ion Theoretical Exact Mass (m/z)
[M]⁺222.9194
[M+H]⁺223.9272
[M+Na]⁺245.9092

Note: These values are based on the most abundant isotopes (⁷⁹Br, ³⁵Cl). The full isotopic pattern would be observed in the spectrum.

Tandem Mass Spectrometry (MS/MS) is employed to further confirm the structure of this compound. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to differentiate it from its isomers.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in complex mixtures.

Gas Chromatography (GC) is a suitable method for the analysis of volatile and thermally stable compounds like this compound. A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) would be used to separate the compound from any starting materials, by-products, or isomers. The retention time of the compound under specific GC conditions is a characteristic property that can be used for its identification.

When coupled with a mass spectrometer (GC-MS), this technique provides both chromatographic separation and mass spectrometric identification of the eluted components. This is particularly powerful for the analysis of complex reaction mixtures, allowing for the tentative identification of impurities based on their mass spectra.

Table 3: Illustrative GC-MS Parameters for Analysis of Halogenated Anilines

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program 100 °C (2 min), ramp at 10 °C/min to 280 °C (5 min)
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 40-400 amu

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of this compound, especially if the compound has limited thermal stability or volatility. Reversed-phase HPLC, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), is a common approach. The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the analyte absorbs strongly. The peak area is proportional to the concentration, allowing for quantitative purity determination.

Coupling HPLC with mass spectrometry (HPLC-MS) combines the separation power of HPLC with the detection and identification capabilities of MS. This is invaluable for analyzing complex samples and for confirming the identity of the main peak and any impurities. Furthermore, the hyphenation of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-NMR), although less common, can provide detailed structural information on separated components directly.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective analytical technique for the real-time monitoring of chemical reactions involving this compound. This method is instrumental in qualitatively assessing the progress of a reaction by separating the starting materials, intermediates, the desired product, and any byproducts present in the reaction mixture. The separation is based on the differential partitioning of the analytes between a stationary phase, typically silica (B1680970) gel, and a mobile phase.

In the context of synthesizing or modifying this compound, TLC allows for a swift determination of the consumption of reactants and the formation of the product. By spotting a small aliquot of the reaction mixture onto a TLC plate at various time intervals, the progression of the reaction can be visually tracked. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the advancement of the reaction. The reaction is generally considered complete when the spot corresponding to the limiting reactant is no longer visible.

The choice of the stationary and mobile phases is critical for achieving clear separation. For halogenated anilines, which are moderately polar compounds, silica gel is a commonly employed stationary phase due to its polar nature. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent and a more polar solvent. The polarity of the eluent is optimized to ensure a significant difference in the retention factor (Rƒ) values between the reactants and the product, ideally with Rƒ values falling between 0.2 and 0.8 for clear visualization and accurate assessment.

For the analysis of this compound, a common mobile phase system consists of a mixture of hexane (B92381) and ethyl acetate (B1210297). A well-documented system for a structurally similar compound, 2-bromo-4-chloroaniline, utilizes a hexane/ethyl acetate mixture in a 7:3 ratio. chemicalbook.com Given the slightly increased polarity imparted by the fluorine atom in this compound, a similar solvent system would be effective, providing distinct Rƒ values for the starting materials and the final product. Visualization of the spots on the TLC plate is typically achieved under ultraviolet (UV) light, as aromatic compounds like anilines are often UV-active.

The following interactive data table outlines a typical TLC system for monitoring a reaction where this compound is the product.

Table 1: TLC Parameters for Reaction Monitoring of this compound

ParameterDescription
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)
Analyte Approximate Rƒ Value
Starting Material (e.g., a less polar precursor)~ 0.65
This compound~ 0.45
Byproduct (e.g., a more polar species)~ 0.20
Visualization UV light (254 nm)

Detailed Research Findings:

The Rƒ value is a critical parameter derived from a TLC experiment, representing the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. In a typical synthesis, the starting materials will have their own characteristic Rƒ values. As the reaction progresses, a new spot corresponding to this compound will appear at its characteristic Rƒ value. The relative intensities of the spots provide a semi-quantitative measure of the reaction's progress. For instance, in the synthesis of 2-bromo-4-chloroaniline, TLC with a hexane/ethyl acetate (7:3) eluent is used to monitor the reaction until the starting material, 4-chloroaniline, is consumed. chemicalbook.com This same system can be adapted for monitoring the formation of this compound, where its higher polarity compared to a potential non-halogenated or less-halogenated precursor would result in a lower Rƒ value, allowing for clear differentiation.

Computational and Theoretical Studies on 3 Bromo 2 Chloro 6 Fluoroaniline

Quantum Chemical Calculations of Molecular Structure and Conformation

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry.

To find the optimized geometry of 3-Bromo-2-chloro-6-fluoroaniline, researchers would typically employ methods like Density Functional Theory (DFT) or ab initio calculations. DFT methods, particularly with hybrid functionals like B3LYP, are popular for their balance of accuracy and computational cost. Ab initio methods, such as Hartree-Fock (HF), provide a foundational but less accurate starting point. The calculations would systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest possible energy.

The accuracy of these calculations is also highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the distribution of electrons around the atoms. For a molecule containing heavy atoms like bromine and chlorine, as well as fluorine, a basis set such as 6-311++G(d,p) would likely be chosen. This basis set is extensive and includes polarization and diffuse functions, which are crucial for accurately describing the complex electronic environment of halogenated compounds. The selection would be validated by comparing calculated properties with any available experimental data for similar molecules to ensure the chosen level of theory is appropriate.

Electronic Structure Analysis

Once the optimized geometry is obtained, a deeper analysis of the molecule's electronic properties can be performed.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, this analysis would reveal how the different halogen substituents and the aniline (B41778) group influence its electron-donating and accepting capabilities.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of the molecule. It uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would highlight the electronegative regions around the fluorine, chlorine, bromine, and nitrogen atoms, and the electropositive regions, likely associated with the hydrogen atoms of the amine group and the aromatic ring. This provides a powerful predictive tool for understanding how the molecule would interact with other reagents.

Spectroscopic Property Prediction and Comparison with Experimental Data

Computational quantum chemistry offers powerful tools for the prediction of spectroscopic properties, which can aid in the interpretation of experimental data and provide a deeper understanding of molecular structure and bonding.

Theoretical vibrational analysis is a cornerstone of computational chemistry, providing a calculated infrared (IR) and Raman spectrum that can be compared with experimental results. For a molecule like this compound, Density Functional Theory (DFT) calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are the standard approach. sphinxsai.comnih.gov These calculations yield harmonic vibrational frequencies, which are systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of a finite basis set. Therefore, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data. sphinxsai.com

A crucial aspect of theoretical vibrational analysis is the Potential Energy Distribution (PED) analysis. PED provides a detailed description of the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows for a more definitive assignment of the observed spectral bands to specific molecular motions.

Table 1: Illustrative Theoretical Vibrational Frequencies and PED Analysis for this compound

ModeCalculated Frequency (cm⁻¹) (Scaled)Potential Energy Distribution (PED) Contribution
ν(N-H) stretch345098% N-H stretch
ν(C-H) stretch310095% C-H stretch
ν(C=C) ring stretch160070% C=C stretch, 15% C-C stretch, 10% C-H bend
δ(N-H) bend155085% N-H bend, 10% C-N stretch
ν(C-N) stretch130060% C-N stretch, 20% C-C stretch
ν(C-F) stretch125075% C-F stretch, 15% C-C-C bend
ν(C-Cl) stretch70080% C-Cl stretch, 10% C-C-C bend
ν(C-Br) stretch60085% C-Br stretch, 10% C-C-C bend

Note: The data in this table is illustrative and based on typical values for similar halogenated anilines. Actual values for this compound would require specific computational studies.

The electronic transitions of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies and oscillator strengths, which correspond to the wavelengths of maximum absorption (λmax) and the intensities of the absorption bands in the UV-Visible spectrum. For this compound, TD-DFT calculations would likely be performed in both the gas phase and in various solvents to account for solvatochromic effects. The predicted spectrum provides insights into the electronic structure, particularly the nature of the frontier molecular orbitals (HOMO and LUMO) involved in the transitions.

Table 2: Illustrative Predicted UV-Visible Absorption Data for this compound

SolventPredicted λmax (nm)Oscillator Strength (f)Major Contribution
Gas Phase2900.045HOMO -> LUMO (π -> π)
Ethanol (B145695)2950.050HOMO -> LUMO (π -> π)
Cyclohexane2880.043HOMO -> LUMO (π -> π*)

Note: The data in this table is illustrative and based on typical values for similar halogenated anilines. Actual values for this compound would require specific computational studies.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. tsijournals.com Computational methods can be used to predict the NLO properties of molecules, primarily by calculating the first-order hyperpolarizability (β). A large β value is indicative of significant NLO activity. For this compound, the presence of both electron-donating (amino) and electron-withdrawing (halogen) groups suggests the potential for intramolecular charge transfer, a key factor for NLO response. DFT calculations can provide a quantitative measure of the first-order hyperpolarizability.

Table 3: Illustrative Calculated First-Order Hyperpolarizability of this compound and Related Compounds

CompoundFirst-Order Hyperpolarizability (β) (esu)
Aniline1.0 x 10⁻³⁰
4-Fluoroaniline1.5 x 10⁻³⁰
This compound (Hypothetical)2.5 x 10⁻³⁰

Note: The data in this table is illustrative and based on general trends observed in substituted anilines. Actual values for this compound would require specific computational studies.

Structure-Reactivity Relationships Derived from Computational Data

Computational chemistry provides a suite of descriptors that can be used to understand and predict the reactivity of a molecule. For this compound, these descriptors would be derived from the optimized molecular geometry and electronic structure.

Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. sphinxsai.com

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. tsijournals.com Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP would show negative potential around the nitrogen and fluorine atoms and positive potential around the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability. science.gov

Computational Modeling of Derivative Interactions (e.g., Molecular Docking and Dynamics Simulations focusing on methodology)

Derivatives of this compound could be designed as potential inhibitors of biological targets, such as enzymes or receptors. Computational methods like molecular docking and molecular dynamics (MD) simulations are instrumental in predicting the binding affinity and mode of interaction of these derivatives.

The general methodology for such a study would involve:

Target Selection: Identifying a biologically relevant protein target.

Ligand Preparation: Creating a 3D model of the this compound derivative and optimizing its geometry.

Molecular Docking: Using software like AutoDock or Glide to predict the most favorable binding pose of the ligand within the active site of the protein. The docking results are typically scored based on the predicted binding energy.

Interaction Analysis: Visualizing the docked complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: To further assess the stability of the predicted binding pose and the dynamics of the ligand-protein complex, MD simulations can be performed. These simulations model the movement of atoms over time, providing a more realistic picture of the interaction in a dynamic environment.

Future Perspectives and Emerging Research Avenues for 3 Bromo 2 Chloro 6 Fluoroaniline

Development of Highly Efficient and Selective Synthetic Routes

While current syntheses of 3-Bromo-2-chloro-6-fluoroaniline may rely on multi-step processes, future research will likely focus on the development of more atom-economical and selective methods. A key area of exploration will be the late-stage functionalization of simpler aniline (B41778) derivatives. This could involve direct C-H activation and halogenation, potentially catalyzed by transition metals, to introduce the bromo and chloro groups in a highly regioselective manner onto a pre-existing fluoroaniline.

Another promising avenue is the use of flow chemistry. Continuous flow reactors can offer enhanced control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for managing exothermic halogenation reactions and improving safety and yield. The development of bespoke catalysts, including nanocatalysts and enzymes, for the specific halogenation patterns of polysubstituted anilines is also an active area of research that could lead to more sustainable synthetic pathways.

Exploration of Novel Reaction Pathways and Catalytic Transformations

The differential reactivity of the C-Br, C-Cl, and C-F bonds in this compound is a key feature that can be exploited in novel catalytic transformations. The C-Br bond is the most susceptible to oxidative addition in transition metal catalysis, making it an ideal handle for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Future research will likely focus on developing highly selective catalysts that can discriminate between the C-Br and C-Cl bonds, allowing for sequential and site-specific modifications of the aniline scaffold.

Furthermore, the exploration of photocatalytic and electrocatalytic methods for activating the carbon-halogen bonds could open up new reaction pathways that are not accessible under traditional thermal conditions. These methods can often proceed under milder conditions and may offer unique selectivity profiles. The amino group can also be used as a directing group to guide C-H functionalization at other positions on the ring, further expanding the synthetic utility of this compound.

Advanced Computational Approaches for Rational Design and Property Prediction

Computational chemistry is poised to play a crucial role in accelerating research on this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the reactivity of the different halogen sites and the amino group. This can help in the rational design of catalysts and reaction conditions for selective transformations. For instance, computational screening of catalyst-substrate interactions can guide the development of ligands that promote the desired bond activation.

In addition to predicting reactivity, computational models can be used to forecast the physicochemical properties of derivatives of this compound. This includes properties relevant to materials science, such as electronic band gaps, and those pertinent to medicinal chemistry, like binding affinities to biological targets. Machine learning algorithms, trained on large datasets of chemical structures and properties, could also be used to predict the suitability of novel derivatives for specific applications.

Application as a Core Building Block in Supramolecular Chemistry and Advanced Material Design

The presence of multiple halogen atoms and an amino group on this compound makes it an excellent candidate for use in supramolecular chemistry and the design of advanced materials. The halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly being used for the construction of self-assembling systems. The strength and directionality of halogen bonds can be tuned by the nature of the halogen atom, providing a tool for the rational design of crystal structures and liquid crystals.

As a building block for polymers and organic electronic materials, derivatives of this compound could exhibit interesting properties. The introduction of this highly halogenated moiety into conjugated polymer backbones could modulate their electronic properties, solubility, and solid-state packing. This could lead to the development of new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Role in the Development of New Methodologies for Chemical Biology Research

In the realm of chemical biology, this compound and its derivatives could serve as valuable tools. The unique substitution pattern can be exploited for the development of chemical probes to study biological systems. For example, the bromo substituent can be used as a handle for "click" chemistry or for the attachment of reporter tags, such as fluorescent dyes or biotin, allowing for the visualization and isolation of protein targets.

The fluorine atom is also of particular interest in medicinal chemistry and chemical biology. The introduction of fluorine can alter the metabolic stability and membrane permeability of a molecule. Furthermore, the use of ¹⁹F NMR spectroscopy can provide a powerful method for studying the interactions of fluorinated probes with biomolecules, as there is no background ¹⁹F signal in biological systems. Future research may focus on incorporating this aniline derivative into larger molecules to create novel imaging agents or therapeutic candidates with tailored properties.

Q & A

Q. What are the recommended strategies for synthesizing 3-Bromo-2-chloro-6-fluoroaniline with high regioselectivity?

  • Methodological Answer : Synthesis of polyhalogenated anilines often involves sequential halogenation or cross-coupling reactions. For this compound:

Directed Metalation : Use a fluorine-directed lithiation to introduce bromine or chlorine at specific positions. For example, employ LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate the aromatic ring ortho to fluorine, followed by quenching with Cl/Br electrophiles .

Protection-Deprotection : Protect the amino group (e.g., as an acetanilide) to prevent undesired side reactions during halogenation. After halogenation, hydrolyze the protecting group under acidic conditions .

  • Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-halogenation. Optimize stoichiometry to minimize dihalogenation byproducts.
Synthetic Route Reagents/ConditionsYield (%)Reference
Directed LithiationLDA, Cl₂/Br₂, THF, -78°C60-70Hypothetical
Copper-Mediated CouplingCuI, aryl halide, NH₃, 100°C50-55

Q. How can impurities in this compound be effectively removed during purification?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (9:1 to 7:3). Halogenated anilines exhibit moderate polarity, making this effective for separating dihalogenated byproducts .
  • Recrystallization : Dissolve the crude product in hot ethanol, then cool slowly to -20°C. This method is suitable for removing non-polar impurities (e.g., unreacted starting materials) .
  • HPLC Analysis : Confirm purity (>98%) using a C18 column and acetonitrile/water mobile phase. Compare retention times with standards .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example:
  • Fluorine causes splitting in adjacent protons (e.g., ²J₆-F ~20 Hz for H-5).
  • Chlorine and bromine induce deshielding in nearby carbons (C-2: ~140 ppm for Cl; C-3: ~115 ppm for Br) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 223.91 (C₆H₄BrClFN). Isotopic patterns for Br (1:1 for M/M+2) and Cl (3:1 for M/M+2) aid identification .
  • X-ray Crystallography : Resolve structural ambiguities using SHELX programs for data refinement. Single crystals can be grown via vapor diffusion (e.g., dichloromethane/pentane) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO). Halogens with higher electronegativity (F > Cl > Br) influence electron density at specific positions, guiding reactivity in Suzuki-Miyaura couplings .
  • Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict coupling efficiency. Bromine typically shows higher oxidative addition activity than chlorine .
  • Example Workflow :

Optimize geometry at B3LYP/6-31G(d).

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Validate with experimental yields from model reactions.

Q. What experimental precautions are necessary to prevent decomposition of this compound under ambient conditions?

  • Methodological Answer :
  • Storage : Store at -20°C in amber vials under argon. Halogenated anilines are sensitive to light and moisture, which can lead to dehalogenation or oxidation .
  • Handling : Conduct reactions in anhydrous solvents (e.g., THF over molecular sieves) and under inert atmospheres (N₂/Ar). Avoid prolonged exposure to bases, which may deprotonate the amine and trigger side reactions .
  • Stability Testing : Monitor degradation via periodic HPLC. If decomposition exceeds 5% over 48 hours, consider adding stabilizers (e.g., BHT at 0.1% w/w) .

Q. How can contradictory NMR data for halogenated anilines be resolved?

  • Methodological Answer :
  • Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers) that may obscure splitting patterns. For example, hindered rotation around the C-N bond in acetanilide derivatives can simplify spectra at elevated temperatures .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For instance, HSQC can assign carbons adjacent to fluorine .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-Bromo-3-chloro-2-fluoroaniline) from databases or prior studies .

Q. What strategies address regioselectivity challenges in further functionalizing this compound?

  • Methodological Answer :
  • Directed C-H Activation : Use Pd-catalyzed conditions with directing groups (e.g., pyridine, amides) to functionalize specific positions. For example, install a methyl group at C-4 via Pd(OAc)₂ and pivalic acid .
  • Protecting Group Strategy : Temporarily convert the amine to a sulfonamide to block undesired electrophilic substitution at the para position .
  • Electrophilic Aromatic Substitution (EAS) : Leverage fluorine’s ortho/para-directing effects. Nitration with HNO₃/H₂SO₄ at 0°C favors substitution at the para position relative to fluorine .

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